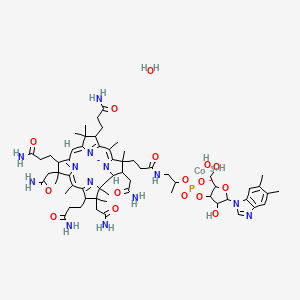
Aquocobalamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquocobalamin, also known as hydroxocobalamin, is a form of vitamin B12. It is a cobalt-containing corrin complex with a water molecule bound to the cobalt ion. This compound is naturally occurring and plays a crucial role in various biological processes, including DNA synthesis and red blood cell formation. This compound is often used in medical treatments for vitamin B12 deficiency and cyanide poisoning due to its ability to bind cyanide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aquocobalamin can be synthesized through the oxidation of cyanocobalamin (another form of vitamin B12) in the presence of light and oxygen. The reaction typically involves dissolving cyanocobalamin in water and exposing it to light, which facilitates the replacement of the cyanide group with a hydroxyl group, forming this compound.
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii, are cultured in nutrient-rich media. These bacteria naturally produce vitamin B12, which is then extracted and purified. The extracted vitamin B12 is subjected to chemical modification to convert it into this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Aquocobalamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cob(III)alamin.
Reduction: It can be reduced to cob(II)alamin and further to cob(I)alamin.
Substitution: The water molecule in this compound can be replaced by other ligands, such as cyanide, methyl, or adenosyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or glucose oxidase can be used.
Substitution: Ligands such as cyanide, methyl, or adenosyl groups are introduced under controlled conditions to replace the water molecule.
Major Products Formed
Oxidation: Cob(III)alamin
Reduction: Cob(II)alamin and cob(I)alamin
Substitution: Cyanocobalamin, methylcobalamin, and adenosylcobalamin
Wissenschaftliche Forschungsanwendungen
Aquocobalamin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for spectroscopic studies.
Biology: this compound is studied for its role in enzymatic reactions, particularly those involving methyl group transfers.
Medicine: It is used in the treatment of vitamin B12 deficiency and as an antidote for cyanide poisoning. This compound is also being investigated for its potential in treating other conditions, such as Alzheimer’s disease and multiple sclerosis.
Industry: It is used in the fortification of foods and dietary supplements to prevent vitamin B12 deficiency.
Wirkmechanismus
Aquocobalamin exerts its effects by acting as a cofactor for various enzymes. In the human body, it is converted into active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin. These active forms participate in critical biochemical pathways:
Methionine Synthase: Methylcobalamin acts as a cofactor for methionine synthase, which catalyzes the conversion of homocysteine to methionine, an essential amino acid.
Methylmalonyl-CoA Mutase: Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
Aquocobalamin is one of several forms of vitamin B12, each with unique properties:
Cyanocobalamin: Contains a cyanide group instead of a water molecule. It is the most stable form and is commonly used in supplements and fortified foods.
Methylcobalamin: Contains a methyl group. It is the active form used in the methionine synthase reaction.
Adenosylcobalamin: Contains an adenosyl group. It is the active form used in the methylmalonyl-CoA mutase reaction.
Hydroxocobalamin: Another name for this compound, highlighting its hydroxyl group.
This compound is unique in its ability to bind cyanide ions, making it particularly useful as an antidote for cyanide poisoning. Its stability and versatility also make it a valuable compound in various scientific and medical applications.
Eigenschaften
CAS-Nummer |
13422-52-1 |
|---|---|
Molekularformel |
C62H91ClCoN13O15P |
Molekulargewicht |
1383.8 g/mol |
IUPAC-Name |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+2;/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;;/m1.../s1 |
InChI-Schlüssel |
BBQILPBAMXKFOB-QHTBVZQNSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3] |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
Key on ui other cas no. |
13422-52-1 |
Synonyme |
aquacobalamin aquocobalamin aquocobalamin acetate aquocobalamin chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















